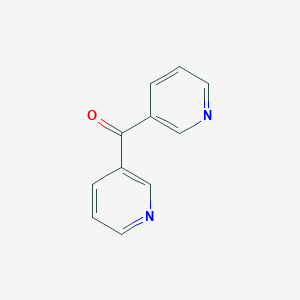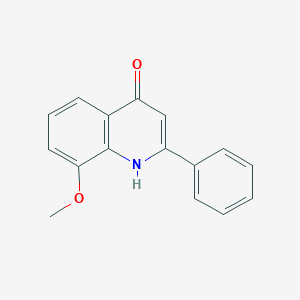
(+-)-trans-Acenaphthene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+-)-trans-Acenaphthene-1,2-diol is a chemical compound that belongs to the class of naphthalene derivatives. It is a white crystalline solid that is soluble in water and has a melting point of 153-154°C. This compound has gained significant attention in scientific research due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Metabolic Studies and Toxicological Research
(±)-trans-Acenaphthene-1,2-diol has been a subject of metabolic and toxicological research. Studies have investigated its metabolism in rats, revealing the formation of 1,8-naphthalic acid as a metabolite. This acid was isolated from the urine of rats administered with the compound, demonstrating its metabolic pathway in mammals (Hopkins & Young, 1966). Additional research explored the ring-fission of this compound by rat liver microsomes, further elucidating its metabolic breakdown and the impact of various inhibitors on this process (Hopkins, 1968).
Chiral Chemistry and Enzymatic Reactions
The compound has been used in the study of chiral chemistry. One research highlighted the preparation of chiral trans-5-substituted-acenaphthene-1,2-diols using baker’s yeast-mediated reduction, demonstrating the potential for biological systems to induce chirality in chemical compounds (Wang et al., 2010).
Bioremediation and Environmental Applications
In environmental science, (±)-trans-Acenaphthene-1,2-diol has been studied in the context of bioremediation. For example, its degradation by bacteria in the presence of polycyclic aromatic compounds (PACs) was examined, providing insights into the microbial breakdown of complex organic pollutants (Selifonov et al., 1998).
Pharmacological Research
In pharmacology, derivatives of acenaphthene, including (±)-trans-Acenaphthene-1,2-diol, have been isolated from natural sources and tested for their cytotoxic activities. This research has potential implications in the development of new pharmaceutical compounds (Jiang et al., 2019).
Propiedades
Número CAS |
2963-87-3 |
|---|---|
Nombre del producto |
(+-)-trans-Acenaphthene-1,2-diol |
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dihydroacenaphthylene-1,2-diol |
InChI |
InChI=1S/C12H10O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-14H/t11-,12-/m1/s1 |
Clave InChI |
ARGFAPRYULRPAN-VXGBXAGGSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)[C@H]([C@@H](C3=CC=C2)O)O |
SMILES |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O |
SMILES canónico |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)O)O |
Otros números CAS |
2963-87-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



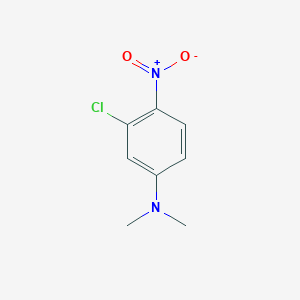

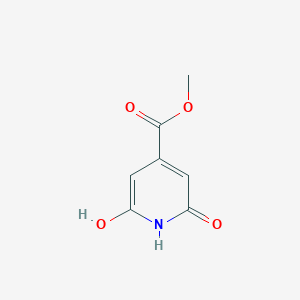
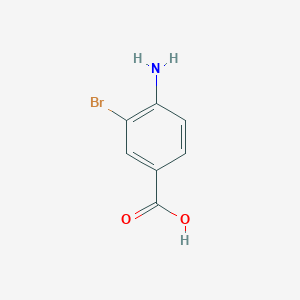


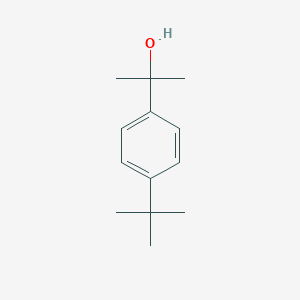
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)

